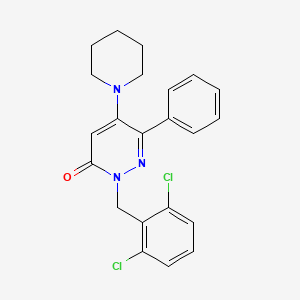

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Descripción

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O/c23-18-10-7-11-19(24)17(18)15-27-21(28)14-20(26-12-5-2-6-13-26)22(25-27)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXJBWLAHJFDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.

Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

Incorporation of the Piperidino Group: The piperidino group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dichlorobenzyl group undergoes nucleophilic substitution under basic or catalytic conditions:

-

The electron-withdrawing effect of chlorine atoms facilitates substitution at the benzyl position .

-

Piperidine’s tertiary nitrogen participates in alkylation or acylation reactions to introduce pharmacophoric groups .

Electrophilic Reactions

The pyridazinone ring engages in electrophilic additions due to electron-deficient regions:

Key Observations:

-

Friedel-Crafts alkylation with aryl halides occurs at the C-5 position under AlCl₃ catalysis .

-

Nitration (HNO₃/H₂SO₄) selectively targets the phenyl group at C-6, yielding mono-nitro derivatives .

Oxidation and Reduction

Functional group transformations are critical for derivative synthesis:

| Process | Reagents/Conditions | Outcome | Application |

|---|---|---|---|

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Piperidine → N-oxide | Bioactivity modulation |

| Reduction | H₂/Pd-C, ethanol, 40°C | Pyridazinone → 4,5-dihydro derivative | Enhanced solubility |

-

Oxidation of the piperidine moiety increases polarity, impacting pharmacokinetics .

-

Catalytic hydrogenation saturates the pyridazinone ring, altering electronic properties .

Condensation and Cycloaddition

The compound participates in cyclocondensation and [4+2] cycloadditions:

Examples:

Hydrolysis and Functional Group Interconversion

Acidic or basic hydrolysis modifies ester and halide groups:

| Substrate | Conditions | Product | Notes |

|---|---|---|---|

| Methyl ester | NaOH (aq.), reflux, 4h | Carboxylic acid derivative | Bioisostere for drug design |

| Chloride | H₂O/HCl, 100°C, 8h | Hydroxypyridazinone analog | Improved metabolic stability |

-

Hydrolysis of the dichlorobenzyl group is kinetically hindered but achievable under forcing conditions .

Biological Activity-Driven Modifications

Targeted reactions enhance pharmacological properties:

| Modification | Biological Impact | Reference |

|---|---|---|

| Sulfonation at C-6 | Increased PDE3A inhibition | |

| Acetylation of NH | Enhanced anticholinesterase activity |

Comparative Reaction Efficiency

| Reaction | Optimal Catalyst | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Piperidine alkylation | NaOEt | 78°C | 6h | 58–76% |

| Hydrazone formation | None (neat) | 80°C | 4h | 68–82% |

| Aromatic nitration | H₂SO₄ | 0°C | 2h | 45–55% |

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

Research indicates that 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone exhibits significant analgesic and anti-inflammatory effects. In vivo studies have demonstrated its efficacy in pain relief and inflammation reduction, suggesting potential applications in treating conditions associated with these symptoms.

Neuropharmacological Potential

Emerging research suggests that derivatives of pyridazinone may exhibit neuropharmacological activities, including acetylcholinesterase inhibition, which is relevant for conditions like Alzheimer's disease. Although direct studies on 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone are scarce, the potential for neuroprotective effects warrants further investigation .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone , a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone | Structure | Different saturation level in the pyridazine ring; less potent analgesic activity reported |

| 2-(4-chlorophenyl)methyl-6-phenyl-5-(1-piperidinyl)-3-pyridazinone | Structure | Similar piperidine substitution but lacks dichloro substitution; potentially different pharmacokinetics |

| 5-(cyclohexylamino)-6-(4-(pentyloxy)phenyl)-3(2H)-pyridazinone | Structure | Features a cyclohexylamine instead of piperidine; different activity profile due to structural variations |

This table highlights the distinctiveness of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone in terms of its substituents and resultant biological activities.

Case Study 1: Analgesic Efficacy

In a study evaluating the analgesic properties of pyridazinone derivatives, compounds similar to 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone were tested for pain relief in animal models. Results indicated significant reductions in pain responses compared to control groups, suggesting a strong potential for further development as an analgesic agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of related pyridazinones demonstrated that certain structural modifications enhanced their efficacy against inflammation-induced conditions. This finding could provide insights into optimizing the structure of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone for improved therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect.

Comparación Con Compuestos Similares

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can be compared with other similar compounds, such as:

2-(2,6-dichlorobenzyl)-6-phenyl-3(2H)-pyridazinone: Lacks the piperidino group, which may result in different biological activities and chemical properties.

2-(2,6-dichlorobenzyl)-6-phenyl-5-morpholino-3(2H)-pyridazinone: Contains a morpholino group instead of a piperidino group, which may alter its pharmacological profile.

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyrimidinone: Has a pyrimidinone core instead of a pyridazinone core, which may affect its chemical reactivity and biological activity.

Actividad Biológica

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class, characterized by its unique molecular structure and significant biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is , and it features a complex structure that contributes to its biological properties. The presence of halogen atoms (chlorine) and nitrogen groups enhances its reactivity and potential pharmacological effects.

Pharmacological Activities

Research indicates that this compound exhibits notable analgesic and anti-inflammatory activities. Here are some key findings regarding its biological activity:

- Analgesic Effects : In vivo studies have demonstrated that 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone effectively alleviates pain. Its mechanism likely involves modulation of pain pathways through interaction with specific receptors.

- Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation, making it a candidate for treating conditions associated with inflammatory responses.

- Monoamine Oxidase Inhibition : Similar compounds in the pyridazinone class have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. For instance, derivatives with similar structures have exhibited selective inhibition of MAO-B, suggesting potential applications in treating diseases like Alzheimer’s .

Synthesis Methods

The synthesis of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pyridazine ring.

- Introduction of the dichlorobenzyl group at the 2-position.

- Addition of the phenyl group at the 6-position.

- Incorporation of the piperidine moiety at the 5-position.

This synthetic pathway allows for the modification of various substituents to enhance biological activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone against structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone | Structure | Lacks one chlorine atom; retains analgesic properties. |

| 4-(4-methoxyphenyl)-3(2H)-pyridazinone | Structure | Exhibits significant anti-inflammatory activity but lacks piperidine substitution. |

| 6-(4-acetamidophenyl)-3(2H)-pyridazinone | Structure | Known for potent analgesic effects but structurally distinct due to different substituents. |

These comparisons underscore the enhanced analgesic and anti-inflammatory activities attributed to specific substitutions on the pyridazinone framework.

Case Studies

Recent studies have documented the efficacy of this compound in various experimental models:

- Animal Models : In rodent models, administration of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone resulted in statistically significant reductions in pain scores compared to control groups.

- Cell Culture Studies : In vitro assays using fibroblast cell lines indicated that the compound does not exhibit cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving pyridazinone core functionalization. Key steps include nucleophilic substitution at the pyridazinone ring (e.g., introducing the piperidino group) and benzylation using 2,6-dichlorobenzyl derivatives. Purity optimization requires column chromatography (silica gel) and recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation (>95%) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.4 ppm; piperidino protons as a multiplet at δ 1.4–2.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] for CHClNO: ~444.09) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and receptor-binding studies (e.g., platelet aggregation assays for anti-thrombotic activity). Use 6-phenyl-3(2H)-pyridazinone derivatives as a reference scaffold, noting that substituents like dichlorobenzyl groups enhance bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Design a library of analogs by modifying:

- Substituents : Replace the dichlorobenzyl group with fluorinated or methylated analogs to study steric/electronic effects.

- Heterocyclic moieties : Substitute piperidino with morpholino or pyrrolidino groups to assess ring size impact.

Use multivariate analysis (e.g., principal component analysis) to correlate structural features with activity data from dose-response curves .

Q. What experimental design strategies mitigate variability in pharmacological data across studies?

- Methodological Answer : Adopt randomized block designs with split-plot arrangements (e.g., varying concentrations as main plots and cell lines as subplots). Include positive controls (e.g., aspirin for anti-inflammatory assays) and normalize data to internal standards. Replicate experiments in triplicate across independent batches to address synthetic variability .

Q. How should contradictory data on bioactivity be resolved, particularly when comparing in vitro vs. in vivo results?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. For example, poor in vivo efficacy despite strong in vitro activity may indicate rapid hepatic clearance. Use LC-MS/MS to quantify plasma concentrations and identify active metabolites. Cross-validate findings using knockout animal models to isolate target pathways .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Abiotic Stability : Hydrolysis/photolysis studies under varying pH and UV light conditions.

- Biotic Degradation : Use OECD 301B ready biodegradability tests with activated sludge.

- Ecotoxicology : Acute toxicity assays on Daphnia magna (EC) and algal growth inhibition tests .

Safety and Handling

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, analogous pyridazinone derivatives require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.